molecular formula C11H11ClN4O B2739522 1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea CAS No. 648427-15-0

1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea

Cat. No.: B2739522
CAS No.: 648427-15-0
M. Wt: 250.69
InChI Key: FYCWPPPEHQOVDE-UHFFFAOYSA-N
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Description

1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea is a compound belonging to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a methyl group, along with a phenylurea moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

The synthesis of 1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylurea moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-chloro-1-methylpyrazol-4-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-16-10(12)9(7-13-16)15-11(17)14-8-5-3-2-4-6-8/h2-7H,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCWPPPEHQOVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)NC(=O)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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